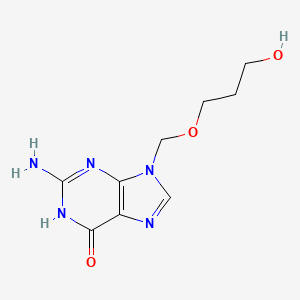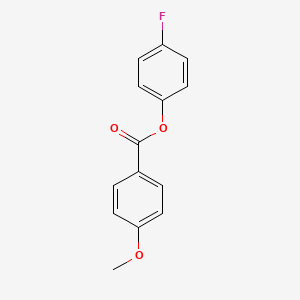![molecular formula C7H6N2OS B8751980 Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)
Thiazolo[4,5-c]pyridin-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[4,5-c]pyridin-2-ylmethanol is a heterocyclic compound that combines the structural features of thiazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-2-methanol typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . The reaction conditions often include the use of a slight excess of sodium acetate and a catalytic amount of N-methylmorpholine .
Industrial Production Methods
Industrial production methods for thiazolo[4,5-c]pyridine-2-methanol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo[4,5-c]pyridin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The reaction conditions vary depending on the desired product but often involve the use of solvents like ethanol and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of thiazolo[4,5-c]pyridine, which can have different functional groups attached, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
Thiazolo[4,5-c]pyridin-2-ylmethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of thiazolo[4,5-c]pyridine-2-methanol involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes like poly (ADP-ribose) polymerase-1, which plays a role in DNA repair . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
Thiazolo[3,2-a]pyrimidine: Known for its high antitumor and antibacterial activities.
Thiazolo[5,4-b]pyridine: Exhibits potent inhibitory activity against specific enzymes.
Uniqueness
Thiazolo[4,5-c]pyridin-2-ylmethanol is unique due to its specific arrangement of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields.
Propriétés
Formule moléculaire |
C7H6N2OS |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-c]pyridin-2-ylmethanol |
InChI |
InChI=1S/C7H6N2OS/c10-4-7-9-5-3-8-2-1-6(5)11-7/h1-3,10H,4H2 |
Clé InChI |
SMBQNZCADOLJCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1SC(=N2)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
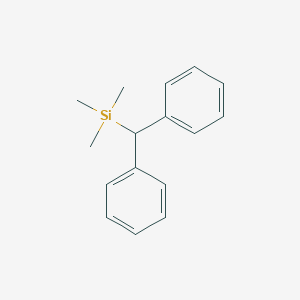
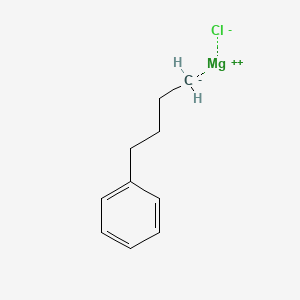
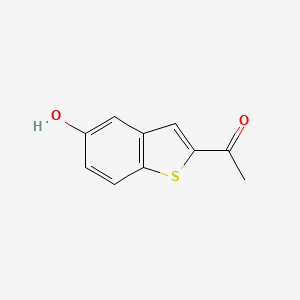
![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)
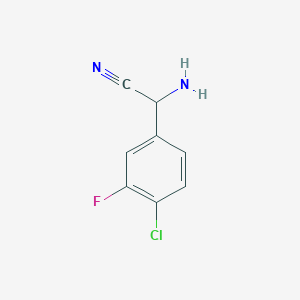
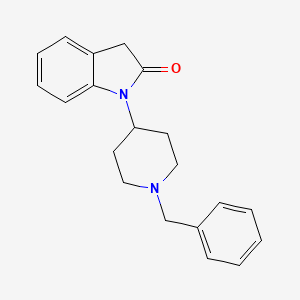
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]-](/img/structure/B8751934.png)

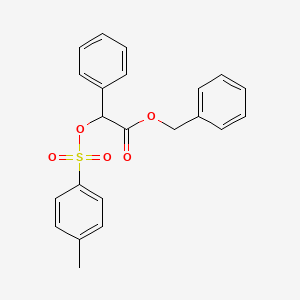

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)
